The synthesis of glycyrrhizic acid can be achieved through various extraction methods from licorice roots. Common techniques include:
Glycyrrhizic acid has a complex molecular structure characterized by its triterpenoid backbone. Its chemical formula is , with a molecular weight of approximately 822.93 g/mol. The structure consists of a glycyrrhetinic acid core linked to two glucuronic acid moieties, which contribute to its solubility and biological activity.
Glycyrrhizic acid undergoes various chemical reactions that are essential for its biological activity:
The mechanism of action of glycyrrhizic acid involves several pathways:
Glycyrrhizic acid possesses distinctive physical and chemical properties:
Glycyrrhizic acid has a wide range of applications across various fields:
Glycyrrhizin biosynthesis proceeds via the mevalonate (MVA) pathway, where sequential enzymatic modifications convert acetyl-CoA into bioactive triterpenoids. Key stages include:
Electron Transfer Systems: Cytochrome b5 (GuCYB5) and NADPH-cytochrome P450 reductases (e.g., AtCPR1) enhance CYP450 efficiency by facilitating electron transfer. Introducing GuCYB5 into yeast boosted GA yields 8-fold [10].
Table 1: Key Enzymes in Glycyrrhizin Biosynthesis
Enzyme | Gene | Function | Localization |
---|---|---|---|
β-Amyrin synthase | bAS | Cyclizes 2,3-oxidosqualene to β-amyrin | Endoplasmic reticulum |
Beta-amyrin 11-oxidase | CYP88D6 | Hydroxylates β-amyrin at C-11 | ER membrane |
Beta-amyrin 30-oxidase | CYP72A154 | Carboxylates C-30 to form glycyrrhetinic acid | ER membrane |
Squalene synthase | SQS | Condenses FPP to squalene | ER |
Cytochrome b5 | GuCYB5 | Enhances CYP450 redox efficiency | ER membrane |
Genetic diversity across Glycyrrhiza species significantly influences glycyrrhizin accumulation:
Engineering microbial and plant systems has emerged as a sustainable alternative to field cultivation:
Microbial Factories (S. cerevisiae):
Plant Systems:
Table 2: Metabolic Engineering Approaches for Licorice Acid Derivatives
System | Strategy | Key Genes/Modifications | Yield Increase | Reference |
---|---|---|---|---|
S. cerevisiae | P450 + CPR integration | bAS, CYP88D6, CYP72A154, AtCPR1 | 14 μg/L GA | [10] |
S. cerevisiae | MVA flux + GuCYB5 | tHMG1, ERG20, GuCYB5 | 40-fold GA | [10] |
S. cerevisiae | Fed-batch fermentation | Optimized conditions | 630-fold GA | [10] |
G. glabra hairy roots | Rhizobium + MeJA elicitation | bAS, CYP88D6 upregulation | 53% glycyrrhizin | [9] |
G. uralensis | CYP88D6 overexpression | pBI121GUS-9:CYP88D6 vector | 1.7-fold glycyrrhizin | [4] |
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